Molecular Weight Differentiation: 8-Methoxy-2-methylimidazo[1,2-a]pyrazine versus 8-Methoxyimidazo[1,2-a]pyrazine and 2-Methylimidazo[1,2-a]pyrazine
The target compound carries both 8-OCH₃ and 2-CH₃ substituents, resulting in a molecular weight of 163.18 g/mol . Its closest mono-substituted analogs differ substantially: 8-methoxyimidazo[1,2-a]pyrazine (CAS 142744-37-4, C₇H₇N₃O) has a molecular weight of 149.15 g/mol, while 2-methylimidazo[1,2-a]pyrazine (C₇H₇N₃) has a molecular weight of 133.15 g/mol . The target compound therefore occupies a distinct molecular-weight window—approximately 14 Da heavier than the 8-methoxy analog (one CH₂ equivalent) and 30 Da heavier than the 2-methyl analog (one OCH₂ equivalent)—that corresponds to increased lipophilicity and altered hydrogen-bonding capacity versus either parent scaffold.
| Evidence Dimension | Molecular weight (Da) and molecular formula |
|---|---|
| Target Compound Data | 163.18 g/mol; C₈H₉N₃O |
| Comparator Or Baseline | Comparator 1: 8-Methoxyimidazo[1,2-a]pyrazine — 149.15 g/mol, C₇H₇N₃O. Comparator 2: 2-Methylimidazo[1,2-a]pyrazine — 133.15 g/mol, C₇H₇N₃ |
| Quantified Difference | ΔMW = +14.03 Da vs. 8-methoxy analog; ΔMW = +30.03 Da vs. 2-methyl analog |
| Conditions | Calculated from molecular formula; physicochemical property comparison |
Why This Matters
The molecular weight increment directly impacts logP, permeability, and metabolic stability—parameters that govern lead optimization trajectories in drug discovery programs where scaffold-hopping between mono- and di-substituted imidazo[1,2-a]pyrazines would produce divergent PK profiles.
